molecular formula C5H4ClN5 B1458521 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine CAS No. 1454653-85-0

5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B1458521
CAS No.: 1454653-85-0
M. Wt: 169.57 g/mol
InChI Key: XWZGFYCINZXWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a chemical compound with the empirical formula C5H4ClN5 . It is a solid substance .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, can be achieved through various methods . One approach involves the annulation of a pyrimidine moiety to a triazole ring, while another involves the annulation of a triazole fragment to a pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Clc1nccc2ncnn12 . The InChI representation is 1S/C5H3ClN4/c6-5-7-2-1-4-8-3-9-10(4)5/h1-3H .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 169.57 .

Scientific Research Applications

Novel Synthetic Pathways

The development of novel synthetic pathways for 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine and its derivatives has been a significant area of research. A study detailed a facile synthesis method through oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives, which allowed for the easy production of 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine, among other related compounds. This method was optimized for various halogenated pyrazines, expanding the scope of accessible derivatives for further application in scientific research (Li et al., 2019).

Antimicrobial Applications

Another significant area of research has been the exploration of antimicrobial activities of derivatives of this compound. For instance, the synthesis and characterization of novel 6-aminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties demonstrated promising antimicrobial activities against various bacterial strains when compared to standard drugs like Chloramphenicol (Idrees et al., 2019).

Heterocyclic Compound Synthesis

Research has also focused on the acylation of heteroaromatic amines to synthesize new classes of heterocyclic compounds, including 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives. Such compounds are synthesized via cyanoacetylation reactions followed by cyclization, demonstrating the versatility of this compound in heterocyclic chemistry (Ibrahim et al., 2011).

Agricultural Applications

In the agricultural sector, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, derived from this compound, have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating potential use in weed control strategies (Moran, 2003).

Safety and Hazards

The safety information available indicates that 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine may cause skin sensitization . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice if skin irritation or rash occurs .

Biochemical Analysis

Biochemical Properties

5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to DNA and RNA, potentially interfering with the replication and transcription processes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for anticancer therapies . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression by modulating the activity of transcription factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting their activity. For example, it can inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Properties

IUPAC Name

5-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-3-1-8-2-4-9-5(7)10-11(3)4/h1-2H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZGFYCINZXWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC(=N2)N)C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Reactant of Route 3
5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Reactant of Route 4
Reactant of Route 4
5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Reactant of Route 5
Reactant of Route 5
5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Reactant of Route 6
5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.